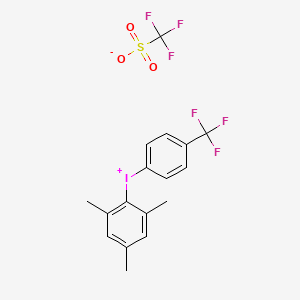 4-(三氟甲基)苯基碘鎓三氟甲磺酸盐 CAS No. 1232133-62-8"
>
4-(三氟甲基)苯基碘鎓三氟甲磺酸盐 CAS No. 1232133-62-8"
>
4-(三氟甲基)苯基碘鎓三氟甲磺酸盐
描述
[4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C17H15F6IO3S and its molecular weight is 540.3 g/mol. The purity is usually 95%.
The exact mass of the compound [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
路易斯酸催化剂在聚合反应中的应用
该化合物在金属自由阳离子聚合反应中作为路易斯酸催化剂,用于聚合苯乙烯和烷基乙烯基醚衍生物 。它作为催化剂促进聚合物形成,通过打开单体中的双键,使它们连接成长链。该应用对于创建具有特定性能的材料至关重要,例如强度、柔韧性和耐化学性。
芳基化试剂在有机合成中的应用
它在烯烃的芳基炔基化反应中作为芳基化试剂 。该过程用于将芳基引入分子中,这可以显著改变所得化合物的化学和物理性质。这在合成复杂的有机分子(包括药物和农药)中尤为重要。
作用机制
Target of Action
It is known to act as a lewis acid catalyst and an arylating agent .
Mode of Action
As a Lewis acid catalyst, 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate can facilitate the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . As an arylating agent, it participates in the arylalkynylation of alkenes .
Biochemical Pathways
Its role as a lewis acid catalyst and arylating agent suggests that it may influence pathways involving polymerization and arylalkynylation .
Result of Action
Its role as a lewis acid catalyst and arylating agent suggests that it may facilitate certain chemical reactions .
Action Environment
It is recommended to store the compound in a cool and dark place, below 15°c , suggesting that temperature and light exposure may affect its stability.
生化分析
Biochemical Properties
4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It interacts with various enzymes and proteins, acting as a catalyst to facilitate these reactions. The compound’s interaction with biomolecules is primarily through its ability to donate or accept electrons, thereby influencing the reaction pathways and outcomes.
Cellular Effects
The effects of 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate on cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. By acting as a catalyst in biochemical reactions, it can alter the rate of metabolic processes within cells, leading to changes in cellular function. This compound has been observed to affect various types of cells, including those involved in metabolic and signaling pathways .
Molecular Mechanism
At the molecular level, 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their active sites or by changing the conformation of the enzyme-substrate complex. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to a decrease in its catalytic activity. Long-term exposure to this compound in in vitro or in vivo studies has shown varying effects on cellular function, depending on the concentration and duration of exposure .
Dosage Effects in Animal Models
The effects of 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate vary with different dosages in animal models. At lower doses, the compound may act as an effective catalyst without causing significant adverse effects. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a specific concentration of the compound is required to elicit a noticeable biochemical response .
Metabolic Pathways
4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound can participate in oxidation-reduction reactions, transferring electrons between molecules and altering the overall metabolic state of the cell. Its interaction with specific enzymes can lead to changes in the levels of key metabolites, thereby affecting cellular metabolism .
Transport and Distribution
Within cells and tissues, 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific cellular compartments. The compound’s localization within cells can influence its activity and effectiveness in catalyzing biochemical reactions .
Subcellular Localization
The subcellular localization of 4-(Trifluoromethyl)phenyliodonium Trifluoromethanesulfonate is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its presence in particular subcellular locations can enhance its ability to interact with target biomolecules and catalyze specific reactions, thereby influencing cellular function .
属性
IUPAC Name |
trifluoromethanesulfonate;[4-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3I.CHF3O3S/c1-10-8-11(2)15(12(3)9-10)20-14-6-4-13(5-7-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTMIKRDUJQRGJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=C(C=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1232133-62-8 | |
| Record name | [4-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



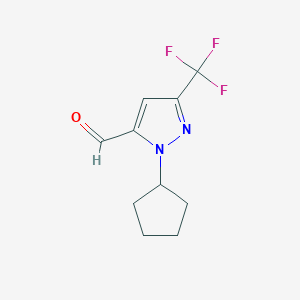
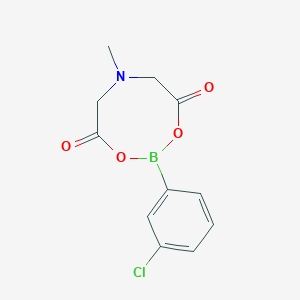
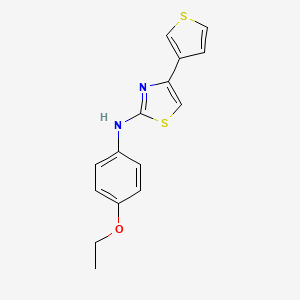
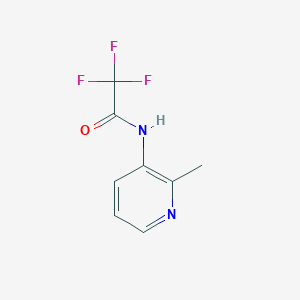
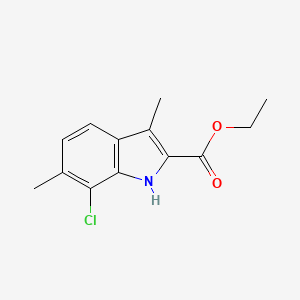
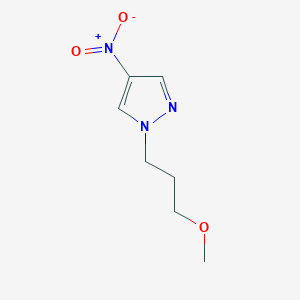

![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
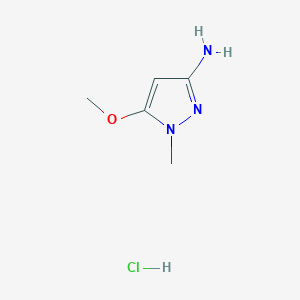
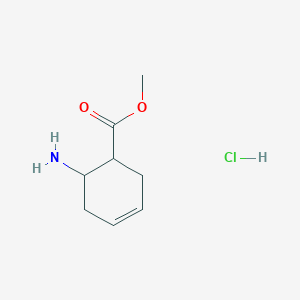
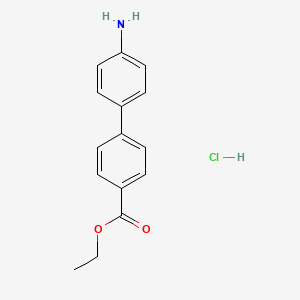
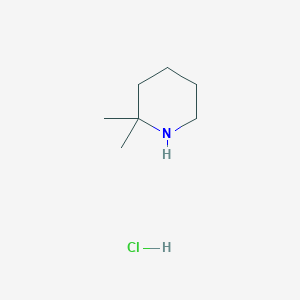
![3-[[2-Carboxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]diselanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1459676.png)
